molecular formula C11H10Br2N4OS B10880564 N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(2,6-dibromo-4-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B10880564
M. Wt: 406.10 g/mol
InChI Key: KOYPRJADFIKZLC-UHFFFAOYSA-N
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Description

N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.

    Triazole Formation: The brominated intermediate is then reacted with a triazole derivative under suitable conditions to form the triazole ring.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N1-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atoms and acetamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: A triazole compound used as an antifungal agent.

    Voriconazole: A triazole antifungal medication.

Uniqueness

N~1~-(2,6-DIBROMO-4-METHYLPHENYL)-2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to the presence of bromine atoms and the specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

Molecular Formula

C11H10Br2N4OS

Molecular Weight

406.10 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C11H10Br2N4OS/c1-6-2-7(12)10(8(13)3-6)16-9(18)4-19-11-14-5-15-17-11/h2-3,5H,4H2,1H3,(H,16,18)(H,14,15,17)

InChI Key

KOYPRJADFIKZLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NC=NN2)Br

Origin of Product

United States

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